molecular formula C16H16 B046968 9-Propyl-9H-fluorene CAS No. 4037-45-0

9-Propyl-9H-fluorene

Cat. No. B046968
CAS RN: 4037-45-0
M. Wt: 208.3 g/mol
InChI Key: ZTBWLZNGULENBG-UHFFFAOYSA-N
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Description

9-Propyl-9H-fluorene is a chemical compound with the formula C16H16. It has a molecular weight of 208.2982 . The IUPAC Standard InChI is InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 .

Another study describes the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .


Molecular Structure Analysis

The molecular structure of 9-Propyl-9H-fluorene is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Organic Electronics

9-n-propylfluorene: is a significant compound in the field of organic electronics due to its optoelectronic properties. It’s used in the development of polyfluorenes , which are polymers that exhibit high luminescence stability and are essential for blue light-emitting devices . These materials are crucial for display technologies, solar cells, lasers, and transistors. The stability and degradation control of polyfluorenes are areas of active research to enhance the performance of organic electronic devices .

Photovoltaic Cells

In the realm of renewable energy, 9-n-propylfluorene derivatives have been explored as components in organic photovoltaic cells (OPVs). They serve as electron acceptors or donors to improve the open-circuit voltage and overall efficiency of OPVs . Research continues to optimize these materials for higher power conversion efficiencies and better charge transport properties.

Pharmaceutical Research

9-n-propylfluorene has potential applications in pharmaceutical research, particularly in the development of fluorescent probes for imaging. These probes can target specific cellular structures like lipid droplets and are useful in studying cell metabolism, disease progression, and therapy responses .

Polymer Chemistry

The compound plays a role in synthesizing dendrimers and polymers with specific charge transport properties. These materials are studied for their potential in creating amorphous films for organic semiconductor films, which are pivotal in developing new electronic devices .

Material Science

Advancements in material science have seen 9-n-propylfluorene being used to study thermophysical properties of organic compounds. Its role in understanding the molecular interactions and stability under various conditions is vital for developing new materials with desired thermal and chemical resistance .

Nanotechnology

While direct references to 9-n-propylfluorene in nanotechnology are not readily available, the compound’s derivatives and related fluorene-based materials are being investigated for their unique properties at the nanoscale. These investigations aim to leverage their electronic, photonic, and structural characteristics for applications in electronics, catalysis, and sensing technologies .

Safety and Hazards

9-Propyl-9H-fluorene can cause serious eye irritation. It is also toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .

properties

IUPAC Name

9-propyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBWLZNGULENBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166470
Record name 9H-Fluorene, propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Propyl-9H-fluorene

CAS RN

158599-21-4
Record name 9H-Fluorene, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=1-iodopropane (20.8 g, 122.3 mmol). 43 was isolated as a yellowish solid (18.6 g, quant.). The analytical data were identical to those found in the literature (A. Mathieu, Bull. Soc. Chim. Fr. 1971, 1526).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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